molecular formula C7H7N3S B189872 4-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 162286-51-3

4-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B189872
CAS No.: 162286-51-3
M. Wt: 165.22 g/mol
InChI Key: NFNFJQYDRLAREK-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-1H-pyrazol-5-amine is a molecular hybrid featuring a pyrazole core annulated with a thiophene ring, a structure of high interest in modern medicinal chemistry for developing novel bioactive agents . The 5-aminopyrazole scaffold is a privileged structure in drug discovery, known to interact with a diverse range of enzymes and cellular targets . This compound serves as a key synthetic intermediate for constructing more complex heterocyclic systems, such as pyrazolopyrimidines and pyranopyrazoles, which are frequently explored for their biological potential . Primary research applications for this compound and its derivatives include serving as a precursor in the development of new antibacterial agents. Structurally similar pyrazole-amide derivatives have demonstrated significant potential against resistant bacterial strains, including New Delhi metallo-β-lactamase-1 (NDM-1) producing Klebsiella pneumoniae and Acinetobacter baumannii . Furthermore, the scaffold is highly relevant in anticancer research. Analogous 3-aminopyrazole derivatives have been investigated as potent inhibitors of tubulin polymerization, mimicking the mechanism of combretastatin and leading to cell cycle arrest in the G2/M phase . The molecular framework also allows for molecular docking studies and molecular dynamics simulations to investigate binding modes and affinities with specific biological targets, such as bacterial enzymes or tubulin . Researchers also utilize this core structure to synthesize novel heterocyclic compounds for evaluating antioxidant activities through established assays like the ABTS method .

Properties

IUPAC Name

4-thiophen-3-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-6(3-9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNFJQYDRLAREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(thiophen-3-yl)-1H-pyrazol-5-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyrazole (B372694) and thiophene (B33073) rings, as well as for the amine and N-H protons.

Key expected features in the ¹H-NMR spectrum would include:

Aromatic Region: Signals corresponding to the three protons of the thiophene ring and the single proton of the pyrazole ring. The chemical shifts and coupling patterns of the thiophene protons would confirm the 3-yl substitution pattern.

Amine and N-H Protons: Broad singlets for the NH₂ and pyrazole N-H protons, the chemical shifts of which can be concentration and solvent dependent. These can be confirmed by D₂O exchange experiments, where the signals would disappear.

Hypothetical ¹H-NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-CH 7.5 - 8.0 s -
Thiophene-H2 7.2 - 7.6 dd ~1.5, 3.0
Thiophene-H4 7.0 - 7.4 dd ~3.0, 5.0
Thiophene-H5 7.3 - 7.7 dd ~1.5, 5.0
Pyrazole-NH 11.0 - 13.0 br s -
Amine-NH₂ 4.5 - 6.0 br s -

Note: This table represents expected values based on general chemical shift ranges for similar structures and is not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Expected signals would differentiate between the carbons of the pyrazole ring and the thiophene ring. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the aromatic nature of the rings.

Hypothetical ¹³C-NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Pyrazole-C3 ~140-150
Pyrazole-C4 ~95-105
Pyrazole-C5 ~145-155
Thiophene-C2 ~120-130
Thiophene-C3 ~130-140
Thiophene-C4 ~125-135
Thiophene-C5 ~115-125

Note: This table represents expected values based on typical chemical shifts for pyrazole and thiophene derivatives and is not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the thiophene and pyrazole rings, two-dimensional NMR techniques are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. nist.gov For this compound, it would primarily show correlations between the adjacent protons on the thiophene ring (H2-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Variable-Temperature NMR for Conformational and Dynamic Processes

Variable-temperature (VT) NMR studies could provide insights into any dynamic processes occurring in the molecule, such as tautomerism or restricted rotation. For this compound, VT-NMR could be used to study the tautomerism of the pyrazole ring and the rotational barrier between the thiophene and pyrazole rings. Changes in the NMR spectra as a function of temperature, such as the broadening or sharpening of signals, can provide quantitative information about the energy barriers of these processes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and pyrazole groups, as well as the C-H and C=C bonds of the aromatic rings.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine, pyrazole) 3200-3500 Medium-Strong, Broad
Aromatic C-H stretch 3000-3100 Medium
C=C and C=N stretch (aromatic rings) 1500-1650 Medium-Strong
N-H bend (amine) 1580-1650 Medium
C-S stretch (thiophene) 600-800 Weak-Medium

Note: This table represents expected absorption frequencies based on standard IR correlation tables and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. For this compound (C₇H₇N₃S), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings, providing further structural confirmation.

Expected Mass Spectrometry Data for this compound

Analysis Type Expected Value
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Exact Mass (for HRMS) 165.0361
Key Fragmentation Ions (m/z) Ions corresponding to the pyrazole-amine and thiophene moieties

Note: The molecular weight and exact mass are calculated from the chemical formula. The fragmentation pattern is a prediction based on chemical principles.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₇H₇N₃S, the expected monoisotopic mass is 165.03607 Da. uni.lu HR-MS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺.

The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the calculated m/z for the [M+H]⁺ ion of this compound is 166.04335. uni.lu Experimental determination of this value with a low margin of error (typically <5 ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other potential isomers or impurities. rsc.org

Table 1: Predicted HR-MS Data for this compound Adducts

Adduct TypePredicted m/z
[M+H]⁺166.04335
[M+Na]⁺188.02529
[M+K]⁺203.99923
[M-H]⁻164.02879

Data sourced from computational predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map of the molecule.

For pyrazole derivatives, these studies are invaluable for unambiguously determining the substitution pattern on the pyrazole ring, which can be challenging to confirm solely through spectroscopic methods like NMR. nih.gov The analysis would reveal the relative orientation of the thiophene and pyrazole rings. In similar structures, the dihedral angle between aromatic rings is a key structural parameter. nih.gov Furthermore, the study would elucidate the hydrogen-bonding network in the solid state, which typically involves the amine group and the pyrazole nitrogen atoms, leading to the formation of supramolecular structures like chains or layers. nih.govnih.gov

Crystallographic Refinement Methodologies (e.g., SHELX software)

After solving the initial crystal structure from the diffraction data, a process of refinement is necessary to improve the accuracy of the atomic coordinates and other structural parameters. numberanalytics.com The SHELX suite of programs is widely used for this purpose, particularly the SHELXL program for refinement. nih.govuniv-rennes1.fr

The refinement process uses a least-squares algorithm to minimize the difference between the observed diffraction intensities and those calculated from the structural model. okstate.edu Key aspects of the refinement using SHELXL include:

Anisotropic Displacement Parameters: These are refined for non-hydrogen atoms to model their thermal motion. researchgate.net

Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. nih.gov

Disorder and Twinning: SHELXL includes powerful tools to model and refine structures that exhibit crystallographic disorder or twinning, which can be common issues. okstate.edu

The final refined structure is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), and by checking for residual electron density peaks in the difference Fourier map. researchgate.net The entire process results in a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structure data. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's stoichiometry and purity. nih.govmdpi.com

For this compound (C₇H₇N₃S), the theoretical elemental composition is calculated based on its molecular weight of 165.22 g/mol . chemscene.com

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07750.89
HydrogenH1.00877.0564.27
NitrogenN14.007342.02125.43
SulfurS32.06132.0619.41

A successful synthesis and purification would yield experimental values that closely match these theoretical percentages, typically within a ±0.4% margin, thereby confirming the empirical formula of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. mdpi.com

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic and heteroaromatic rings (pyrazole and thiophene). researchgate.netresearchgate.net Both pyrazole and thiophene are conjugated systems that absorb in the UV region. researchgate.netresearchgate.net The combination of these two chromophores, along with the auxochromic amine group, is likely to result in absorption maxima in the 250-350 nm range. The electronic properties of substituents on such heterocyclic systems are known to modulate the absorption wavelengths. researchgate.net The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol, and the results are reported as the wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε). researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It is a powerful method for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. physchemres.org Theoretical studies on related pyrazole-thiophene structures frequently employ DFT methods, such as B3LYP or PBE0, with various basis sets (e.g., 6-311G, def2-TZVP) to model their properties. nih.govresearchgate.net

Geometry Optimization and Electronic Structure Elucidation

The initial step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For related thiophene-pyrazole derivatives, DFT calculations have been used to determine optimized bond lengths and angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net The elucidation of the electronic structure provides a map of the electron distribution within the optimized geometry, forming the basis for understanding the molecule's properties and reactivity. nih.gov

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. derpharmachemica.com This analysis calculates the frequencies of the fundamental vibrational modes of the molecule. researchgate.net Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. researchgate.netresearchgate.net For example, in studies of similar pyrazole (B372694) compounds, PED has been crucial for assigning the vibrational modes of the pyrazole ring and its substituents. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap for various pyrazole derivatives. nih.gov

Natural Bonding Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. inorgchemres.org This method is used to investigate charge transfer events, hyperconjugative interactions, and the strength of bonds. researchgate.net In NBO analysis, the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated, providing a quantitative measure of the interaction's significance. This type of analysis has been applied to various heterocyclic systems to understand their electronic stability and internal bonding patterns. inorgchemres.org

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). derpharmachemica.com Typically, red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor, prone to nucleophilic attack). nih.gov Green areas represent neutral potential. MEP analysis is a standard component in the computational study of pyrazole compounds to pinpoint sites susceptible to chemical reactions. nih.govderpharmachemica.com

In Silico Simulation of Spectroscopic Data and Experimental Correlation

A significant application of computational chemistry is the simulation of spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and UV-Vis (Ultraviolet-Visible) spectra. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H and ¹³C), while Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis absorption wavelengths. researchgate.netnih.gov These theoretically calculated spectra can be compared with experimental results to confirm the molecular structure. nih.govnih.gov A strong correlation between the simulated and experimental data lends high confidence to the accuracy of the computational model and its derived properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are instrumental in predicting the activity of new molecules, thereby streamlining the drug design process. researchgate.net For derivatives of pyrazole, QSAR studies have been effectively employed to guide the rational design of novel bioactive compounds. researchgate.net

In a typical QSAR study involving pyrazole derivatives, various molecular descriptors are calculated. These can include constitutional, topological, geometrical, and electronic properties. The goal is to create a statistically robust model that correlates these descriptors with experimentally determined biological activities, such as enzyme inhibition or receptor binding. For instance, 2D-QSAR studies on pyrazole derivatives have been utilized to design novel anticancer compounds. researchgate.net

While specific QSAR models for 4-(thiophen-3-yl)-1H-pyrazol-5-amine are not extensively documented in publicly available literature, the methodology would involve synthesizing a series of analogs with variations in their structure. By testing the biological activity of these analogs and correlating it with their calculated descriptors, a predictive QSAR model could be developed. Such a model would be invaluable for optimizing the structure of this compound to enhance its desired biological effects. Studies on related pyrimidine-pyrazole hybrids have successfully used 3D-QSAR models to design potent inhibitors of specific biological targets like the PLK1 enzyme. mdpi.com

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com It is widely used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme receptor. japsonline.com This technique provides insights into the binding affinity, mode of interaction, and potential biological activity of the compound. japsonline.comresearchgate.net

Derivatives containing both thiophene (B33073) and pyrazole moieties have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies have investigated their binding affinity against a range of biological targets.

Antidepressant and Neuroprotective Targets: Thiophene-based pyrazoline carboxamides have shown good binding affinity towards monoamine oxidase A (MAO-A), a key target in the treatment of depression. researchgate.net Similarly, pyrazoline sulfonamides containing a thiophene ring have been docked against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, revealing potential inhibitory activity. nih.gov

Anticancer Targets: The anticancer potential of thiophene-based N-phenyl pyrazolines has been evaluated through docking against the Epidermal Growth Factor Receptor (EGFR). japsonline.combibliomed.org These studies have shown that the compounds can fit well within the EGFR binding pocket, with binding energies comparable to or even stronger than known inhibitors like erlotinib. japsonline.com Other studies have docked pyrazole derivatives against targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2) to screen for potential anticancer agents. researchgate.net

In a hypothetical docking study of this compound, the molecule would be placed into the active site of a target receptor. The software would then calculate the most stable binding conformations and estimate the binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein, would be identified. For example, the amine and pyrazole nitrogens could act as hydrogen bond donors or acceptors, while the thiophene and pyrazole rings could engage in hydrophobic and aromatic stacking interactions.

The table below summarizes findings from docking studies on compounds analogous to this compound, illustrating the types of targets and binding energies observed.

Compound ClassTarget ReceptorObserved Binding Energy (kcal/mol)Reference
Thiophene-based N-phenyl pyrazolinesEGFR-7.6 to -8.8 japsonline.com
5-substituted phenyl-3-(thiophen-2-yl)-dihydro-1H-pyrazole-1-carboxamidesMAO-A-7.93 to -8.76 researchgate.net
4-[5-aryl-3-(thiophen-2-yl)-dihydro-1H-pyrazol-1-yl] benzenesulfonamidesAChEKi: 22.7-109.1 nM nih.gov
1H-pyrazole derivativesVEGFR-2-10.09 researchgate.net

These studies collectively suggest that the this compound scaffold is a promising candidate for interacting with various biological receptors, and molecular docking serves as a crucial first step in identifying the most relevant targets.

Analysis of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. semanticscholar.org From these calculations, various descriptors can be derived that quantify the molecule's behavior in chemical reactions.

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that describe the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive. A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

These parameters are calculated as follows:

Hardness (η): (I - A) / 2

Softness (S): 1 / η

Where I is the ionization potential and A is the electron affinity.

For a related pyrazolyl molecule, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, DFT calculations yielded a global hardness value of 0.238 eV and a global softness of 3.0. researchgate.net These values indicate moderate reactivity and stability. researchgate.net Similar calculations for this compound would reveal its intrinsic stability and polarizability.

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system in its ground state. In chemical reactions, electrons flow from a molecule with a higher chemical potential (more nucleophilic) to one with a lower chemical potential (more electrophilic). researchgate.net It is a key indicator of the direction of charge transfer during a chemical reaction. researchgate.net

The electronic chemical potential is calculated as:

Chemical Potential (μ): - (I + A) / 2

For the aforementioned morpholine-substituted pyrazolyl compound, the chemical potential was calculated to be -3.0 eV. researchgate.net This value provides a measure of the molecule's tendency to exchange electron density with other species.

Ionization potential (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. Within the framework of DFT, these are often approximated by the energies of the frontier molecular orbitals (HOMO and LUMO) according to Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

The HOMO energy indicates the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. For the related pyrazolyl compound, the calculated ionization potential was 5.10 eV and the electron affinity was 0.90 eV, based on HOMO and LUMO energies of -5.10 eV and -0.90 eV, respectively. researchgate.net These values are crucial for determining the other reactivity indices.

The global electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.netresearchgate.net It quantifies the propensity of a species to act as an electrophile. researchgate.net A higher electrophilicity index indicates a greater capacity to accept electrons.

The index is calculated using the electronic chemical potential (μ) and chemical hardness (η):

Electrophilicity Index (ω): μ² / (2η)

For the related pyrazolyl compound, the calculated HOMO-LUMO gap was 4.2 eV. researchgate.net Using the previously mentioned values for chemical potential and hardness, the electrophilicity index can be calculated. Such an analysis for this compound would help in predicting its behavior in polar chemical reactions where it might act as an electron acceptor.

The table below provides a summary of calculated quantum chemical descriptors for a representative pyrazole analog.

ParameterFormulaCalculated Value (eV)Reference
HOMO Energy (EHOMO)--5.10 researchgate.net
LUMO Energy (ELUMO)--0.90 researchgate.net
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.20 researchgate.net
Ionization Potential (I)-EHOMO5.10 researchgate.net
Electron Affinity (A)-ELUMO0.90 researchgate.net
Electronic Chemical Potential (μ)-(I + A) / 2-3.00 researchgate.net
Chemical Hardness (η)(I - A) / 22.10 researchgate.net
Global Softness (S)1 / η0.48 researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases has been conducted to gather information on the predicted nonlinear optical (NLO) properties of the specific compound this compound. This investigation aimed to find detailed research findings, including data on the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of a molecule's potential for NLO applications.

Despite a thorough and targeted search, no specific theoretical studies detailing the NLO properties of this compound have been identified in the available published literature. While research into the NLO properties of various thiophene-pyrazole derivatives exists, these studies focus on molecules with different substitution patterns or functional groups. mdpi.comresearcher.lifenih.govresearchgate.netnih.govresearchgate.net For instance, computational work has been reported on pyrazole-thiophene amides and other related structures, but the data presented is not for the specific isomer requested. mdpi.comresearcher.lifenih.gov

The prediction of NLO properties typically involves sophisticated quantum chemical calculations, such as Density Functional Theory (DFT), to determine how a molecule's electron cloud responds to an external electric field. These calculations yield values for the dipole moment, polarizability, and, most importantly for second-order NLO materials, the first-order hyperpolarizability.

Without any published computational data for this compound, it is not possible to provide a data table or a detailed analysis of its specific NLO characteristics. The generation of such data would require a dedicated computational chemistry study to be performed on this molecule.

Therefore, the following data table remains unpopulated due to the absence of research findings.

Table 4.5.1: Predicted Nonlinear Optical Properties of this compound

Property Symbol Calculated Value Unit
Electric Dipole Moment μ Data not available Debye
Mean Polarizability <α> Data not available a.u.

It is important to note that the NLO properties are highly sensitive to molecular structure. Therefore, data from other thiophene-pyrazole derivatives cannot be accurately extrapolated to this compound.

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Influence of Thiophene (B33073) Ring Position and Substitution on Biological Activity

The thiophene ring is a key structural component, and its position and substitution pattern significantly impact the biological activity of 4-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives. orientjchem.orgresearchgate.net The electronic and steric properties of substituents on the thiophene ring can alter the molecule's interaction with its biological target.

Research has shown that the substitution pattern on the thiophene ring is a critical determinant of activity. For instance, in a series of thiophene-pyrazolourea derivatives designed as JNK3 inhibitors, a 3,5-disubstituted thiophene ring resulted in the most potent compound with an IC50 of 0.05 μM and high selectivity against JNK1. acs.org In contrast, a 2,6-disubstitution pattern yielded a compound with submicromolar JNK3 inhibition, while a 2,4-disubstitution also showed significant inhibition. acs.org This highlights the sensitivity of the biological activity to the specific placement of substituents on the thiophene ring.

Furthermore, the nature of the substituents on the thiophene ring plays a crucial role. The introduction of a 5-keto group on the thiophene ring has been found to significantly enhance binding potency, likely through key interactions with specific amino acid residues like Trp76 in the target protein. acs.org In another study, the presence of electron-withdrawing groups, such as nitro and halogens, on a phenyl ring attached to a related pyrazolyl-thiazole thiophene scaffold was found to enhance antimicrobial activity. nih.gov This suggests that modulating the electronic properties of the thiophene ring or its substituents can be a powerful strategy for optimizing biological activity.

The following table summarizes the influence of thiophene ring substitution on the JNK3 inhibitory activity of thiophene-pyrazolourea derivatives. acs.org

Substitution PatternJNK3 IC50 (μM)JNK1 IC50 (μM)Selectivity (JNK1/JNK3)
2,6-disubstituted0.8>10>12.5
2,4-disubstituted0.2>10>50
3,5-disubstituted0.053.672

Role of the Pyrazole (B372694) C5-Amino Group in Activity Modulation

The amino group at the C5 position of the pyrazole ring is a key functional group that significantly influences the biological activity of this class of compounds. nih.gov This group can participate in crucial hydrogen bonding interactions with the target protein, acting as a hydrogen bond donor. The versatility of the 5-aminopyrazole scaffold is widely reported in medicinal chemistry, with derivatives showing a broad range of activities including as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. nih.gov

The presence and substitution of the amino group can dramatically alter the compound's pharmacological profile. For instance, in the development of IRAK4 inhibitors, the 5-amino group of a pyrazolo[1,5-a]pyrimidine (B1248293) core was a key feature. nih.gov Modifications of this core, while retaining a pyrazole carboxamide moiety, led to potent and selective inhibitors. nih.gov This underscores the importance of the amino group's environment and its presentation to the biological target.

Impact of Substituents on Pyrazole Ring (N1, C3, C4) on Pharmacological Profile

Substituents at the N1, C3, and C4 positions of the pyrazole ring play a pivotal role in defining the pharmacological profile of this compound derivatives. researchgate.netnih.gov The nature, size, and electronic properties of these substituents can influence the compound's potency, selectivity, and pharmacokinetic properties by affecting its binding to the target, solubility, and metabolic stability. acs.orgrsc.orgnih.gov

N1 Position: The substituent at the N1 position of the pyrazole ring can significantly impact activity. For BACE-1 inhibitors, small N-alkyl groups on the pyrazole ring were found to improve potency and selectivity, whereas bulkier hydrophobic groups enhanced affinity for BACE-1 but reduced selectivity over BACE-2. acs.orgacs.org In some cases, an unsubstituted N1 nitrogen is crucial for activity, as seen in certain antiproliferative 5-aminopyrazole derivatives. nih.gov This highlights the context-dependent role of the N1 substituent.

C4 Position: The C4 position, where the thiophenyl group is attached in the parent compound, is also a site for modulation. While the thiophenyl group itself is a key feature, modifications to this group or the introduction of other substituents at C4 can fine-tune the compound's properties. In the synthesis of pyrazole-based thiophene carboxamides, various substitutions were made at the C4 position of the thiophene ring which was attached to the pyrazole, demonstrating the feasibility of exploring this position for further optimization. nih.gov

The following table illustrates the impact of N1-substitution on the BACE-1 inhibitory activity of pyrazolyl aminohydantoin derivatives. acs.org

N1-SubstituentBACE-1 IC50BACE-2 Selectivity
Small Alkyl GroupsImproved PotencyImproved
Bulky Hydrophobic GroupsEnhanced AffinityReduced

Structure-Activity Relationships of Fused Heterocyclic Rings (e.g., pyrimidine (B1678525), thiazole (B1198619), triazole)

Pyrazolopyrimidines: The fusion of a pyrazole with a pyrimidine ring to form pyrazolo[1,5-a]pyrimidines has been extensively investigated. mdpi.com These fused systems have shown a wide range of biological activities, including antioxidant, anti-Alzheimer's, antimicrobial, and anticancer properties. mdpi.com In the context of IRAK4 inhibitors, replacement of a polar pyrazolo[1,5-a]pyrimidine core with other lipophilic bicyclic systems was explored to improve permeability. nih.gov For inhibitors of the mitotic kinesin Eg5, pyrazolopyrimidine derivatives have shown significant inhibitory activity, with specific compounds demonstrating potent anticancer effects. nih.gov

Pyrazolyl-triazines: In the search for potent IRAK4 inhibitors, the pyrazolo[1,5-a]pyrimidine core was replaced with a pyrrolo[2,1-f] orientjchem.orgacs.orgacs.orgtriazine core, leading to highly permeable inhibitors with excellent potency and kinase selectivity. nih.gov This demonstrates the utility of exploring different fused heterocyclic systems to optimize drug-like properties.

The following table presents the anticancer activity of selected fused heterocyclic derivatives. rsc.org

Compound IDFused SystemCancer Cell LineIC50 (µM)
10bPyridine (B92270)HepG-20.161 (EGFR)
10bPyridineHepG-20.141 (VEGFR-2)
2aPyrazoleHepG-20.209 (EGFR)
2aPyrazoleHepG-20.195 (VEGFR-2)

Pharmacophore Identification and Lead Structure Optimization

Pharmacophore modeling is a crucial step in modern drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. acs.orgmdpi.com Once a pharmacophore is identified, it can be used to design new molecules with improved potency and selectivity, a process known as lead structure optimization.

For derivatives of this compound, pharmacophore models have been developed based on their interactions with various biological targets. For example, in the design of dual EGFR and VEGFR-2 inhibitors, the pharmacophoric requirements of both kinases were considered to design novel 4-thiophenyl-pyrazole derivatives. rsc.org These requirements typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that can interact with the active site of the target enzyme.

Lead optimization of screening hits containing the pyrazole scaffold has led to significant improvements in potency. For instance, a pyrazole-based TNAP inhibitor screening hit with micromolar potency was optimized to yield derivatives with IC50 values as low as 5 nM. nih.gov This was achieved by systematically modifying the lead structure, such as converting a tricyclic derivative to a pyrrolidine (B122466) amide analogue, which resulted in a 3-fold improvement in potency. nih.gov These examples highlight the power of combining pharmacophore modeling with synthetic chemistry to develop highly potent and selective drug candidates.

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of the target's structure and the ligand's SAR. researchgate.netacs.org For derivatives of this compound, several rational design strategies have been employed to enhance their biological potency and selectivity.

One common strategy is to modify the lead compound to improve its fit within the binding site of the target protein. This can be achieved by introducing substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions. For example, in the design of BACE-1 inhibitors, modifying the S2' region of the binding site with thienyl and pyrazolyl substituents on an aminohydantoin scaffold enhanced both activity and selectivity. acs.org

Another strategy involves modifying the core scaffold of the molecule to improve its physicochemical properties, such as solubility and cell permeability. The replacement of a polar pyrazolo[1,5-a]pyrimidine core with more lipophilic bicyclic cores, such as pyrrolo[2,1-f] orientjchem.orgacs.orgacs.orgtriazine, in IRAK4 inhibitors is a prime example of this approach. nih.gov This modification led to highly permeable inhibitors with excellent potency and kinase selectivity.

Furthermore, computational methods like molecular docking are often used to guide the design process. rsc.orgresearchgate.net These methods can predict how a designed molecule will bind to its target, allowing researchers to prioritize the synthesis of compounds that are most likely to be active. This approach was used to understand the binding interactions of pyrazolyl-thiazole derivatives of thiophene with their biological targets, which supported the experimental findings. rsc.orgresearchgate.net

Biological Activity Profiling and Mechanistic Insights

Broad Spectrum of Biological Activities Associated with Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a pharmacologically significant scaffold. nih.govresearchgate.net Its derivatives have been extensively studied and are known to exhibit a vast array of biological activities. nih.govresearchgate.netnih.govresearchgate.net This versatility has made the pyrazole core a focal point for researchers in medicinal chemistry. researchgate.net

The range of pharmacological effects associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial (including antibacterial and antifungal), anticancer, antiviral, and analgesic properties. nih.govnih.govresearchgate.netrsc.org Furthermore, research has identified pyrazole-based compounds with anticonvulsant, antidepressant, antioxidant, anti-tuberculosis, and hypoglycemic activities. nih.govresearchgate.net The presence of this nucleus in a variety of approved drugs—such as the anti-inflammatory celecoxib, the analgesic difenamizole, and the antipsychotic CDPPB—confirms the therapeutic potential of the pyrazole moiety. nih.govexlibrisgroup.com The ability of the pyrazole ring to be diversely substituted allows for the fine-tuning of its biological and physicochemical properties, making it a privileged structure in drug discovery and development. nih.govexlibrisgroup.com

Specific Biological Activities of Thiophene-Pyrazole Compounds

The combination of a thiophene (B33073) ring with a pyrazole core creates a class of hybrid compounds that has garnered significant interest for its therapeutic potential. nih.govorientjchem.org Thiophene derivatives on their own are known for a variety of biological activities, including antimicrobial and anti-inflammatory effects. rsc.orgnih.gov When fused or linked to a pyrazole scaffold, the resulting molecules often exhibit enhanced or specific biological profiles, which are actively being explored in medicinal chemistry. nih.govnih.gov

Thiophene-pyrazole derivatives have been a significant focus of anti-inflammatory research. nih.govorientjchem.org Studies have shown that these hybrid molecules can act on various inflammatory pathways, positioning them as promising candidates for new anti-inflammatory agents. nih.govnih.gov The structural combination of the electron-rich thiophene ring and the versatile pyrazole core appears to be favorable for interaction with key targets in the inflammatory cascade. nih.gov

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net Research has demonstrated that novel thiophene-pyrazole hybrids can act as selective COX-2 inhibitors. nih.gov In one study, a series of new thiophene and annulated thiophene pyrazole hybrids were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov All tested compounds showed higher selectivity for COX-2 over COX-1. nih.gov Another investigation into thiophene-bearing pyrazole derivatives also confirmed their activity against COX-2. nih.gov

The table below summarizes the COX-2 inhibitory activity of selected thiophene-pyrazole derivatives from a research study.

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (SI)
Compound 3 0.15151.4
Compound 6a 0.13174.6
Compound 9 0.11186.4
Compound 11 0.09>277.7
Compound 13 0.08>312.5
Celecoxib (Ref.) 0.06>500
Data sourced from a study on thiophene-pyrazole hybrids as COX-2 inhibitors. nih.gov

These findings highlight that specific substitutions on the thiophene and pyrazole rings can lead to potent and selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drugs. nih.gov Docking studies have further elucidated that these compounds can fit into the active site of the COX-2 enzyme in a manner comparable to established inhibitors like celecoxib. nih.gov

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, and its signaling pathway is a critical target for anti-inflammatory drug development. nih.gov The p38α MAPK signaling pathway, in particular, governs the biosynthesis of numerous pro-inflammatory mediators, including cytokines. nih.gov The pyrazole scaffold has been identified as a core structure for inhibitors of this pathway. Research on pyrazole urea-based compounds has led to the development of potent p38 MAP kinase inhibitors. acs.org One such inhibitor, BIRB 796, which features a pyrazole core, advanced to clinical trials for treating inflammatory diseases. acs.org

Further studies have explored thiophene-pyrazole derivatives in this context. A series of thiophene-pyrazolourea derivatives were developed and found to be potent and isoform-selective inhibitors of JNK3, another member of the MAPK family, while showing minimal inhibition of the closely related p38α kinase. acs.org This demonstrates that the thiophene-pyrazole scaffold can be tailored to achieve selectivity among different MAPK pathways, offering a route to more targeted therapeutic agents.

The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key strategy in managing inflammatory diseases. nih.govmdpi.com Thiophene-pyrazole derivatives have been specifically investigated for their ability to modulate these cytokines. In one study, a series of thiophene-bearing pyrazole derivatives were synthesized and evaluated for their inhibitory activity against TNF-α. nih.gov The research identified compounds that were potent inhibitors of this critical pro-inflammatory cytokine. nih.gov The mechanism of cytokine reduction can be linked to the upstream inhibition of pathways like p38 MAPK, which plays a central role in regulating the production of TNF-α and IL-6. nih.gov By inhibiting such pathways, thiophene-pyrazole compounds can effectively lower the levels of these inflammatory mediators. nih.gov

Compound% TNF-α Inhibition at 10 µM
Compound 7f 64.21
Compound 7g 68.45
Indomethacin (Ref.) 59.42
Data sourced from a study on thiophene-pyrazole candidates as TNF-α inhibitors. nih.gov

This ability to suppress key inflammatory cytokines underscores the potential of thiophene-pyrazole compounds as multifaceted anti-inflammatory agents. nih.gov

The search for new antimicrobial agents is critical due to rising drug resistance. researchgate.net Heterocyclic compounds, including those with thiophene and pyrazole rings, are a rich source of novel antimicrobial candidates. nih.govresearchgate.netnih.gov The combination of these two scaffolds has yielded derivatives with significant antibacterial and antifungal properties. nih.govresearchgate.netnih.gov

Several studies have synthesized and screened thiophene-pyrazole derivatives against a panel of pathogens. In one such study, novel Schiff bases created from 1,3-disubstituted-1H-pyrazole-4-carbaldehydes and a thiophene derivative showed promising antibacterial activity. nih.gov Another investigation focused on pyrazole derivatives incorporating a thiophene moiety, which were found to be potent dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacteria. nih.gov Compound 7b from this study, a pyrazole containing a thiophene-3-carboxylate group, was particularly active against all tested pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL. nih.gov

The table below presents the antimicrobial activity of selected thiophene-pyrazole derivatives against various microbial strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Compound 4a 0.950.450.22
Compound 5a 0.910.460.24
Compound 7b 0.250.240.22
Ciprofloxacin (Ref.) 0.490.44-
Ketoconazole (Ref.) --0.48
Data sourced from a study on pyrazole incorporating thiophene derivatives. nih.gov

These results demonstrate that the thiophene-pyrazole framework is a viable scaffold for the development of new antimicrobial agents capable of combating a range of pathogenic bacteria and fungi. researchgate.netnih.gov

Antimicrobial Activity Research

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the thiophene-pyrazole scaffold have been extensively evaluated for their antibacterial properties, showing varied efficacy against both Gram-positive and Gram-negative bacteria.

Newly synthesized chromene derivatives containing a thiophene and pyrazole moiety demonstrated promising activity against Salmonella typhii and Staphylococcus aureus, although they showed weaker activity against Bacillus subtilis and Escherichia coli. researchgate.net In another study, Schiff bases derived from 1,3-disubstituted-1H-pyrazole-4-carbaldehydes and an amino-thiophene component showed significant antibacterial potential. nih.gov Specifically, pyrazole-thiophene conjugates with chloro substitutions on the thiophene ring exhibited excellent inhibition (MIC values of 12.5-25.0 µg/mL) against a panel of bacteria including S. aureus, E. coli, and P. aeruginosa. semanticscholar.org

Further research on pyrazolyl–thiazole (B1198619) derivatives of thiophene identified compounds with notable activity against Bacillus subtilis and Bacillus megaterium, recording inhibition zones of 16 mm. rsc.org One particular thiophene derivative demonstrated activity equal to the standard drug chloramphenicol (B1208) against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov However, its efficacy was lower against Streptococcus pyogenes. nih.gov While some styrylchromones and styrylpyrazoles containing brominated thiophene showed moderate activity against B. subtilis and S. typhii, they were found to be inactive against E. coli. connectjournals.com

Interactive Table: Antibacterial Activity of Thiophene-Pyrazole Derivatives
Compound TypeBacterial StrainActivity MeasurementResultReference
Pyrazole-Thiophene ConjugateStaphylococcus aureusMIC12.5-25.0 µg/mL semanticscholar.org
Pyrazole-Thiophene ConjugatePseudomonas aeruginosaMIC12.5 µg/mL semanticscholar.org
Pyrazolyl–Thiazole-ThiopheneBacillus subtilisZone of Inhibition16 mm rsc.org
Pyrazolyl–Thiazole-ThiopheneBacillus megateriumZone of Inhibition16 mm rsc.org
Thiophene DerivativeStaphylococcus aureusMIC3.125 µg/mL nih.gov
Thiophene DerivativeStreptococcus pyogenesMIC>3.125 µg/mL nih.gov
Chromene-Pyrazole-ThiopheneSalmonella typhiiPromising Activity- researchgate.net
Chromene-Pyrazole-ThiopheneStaphylococcus aureusPromising Activity- researchgate.net
Antifungal Spectrum and Efficacy

The thiophene-pyrazole framework is also a cornerstone for the development of potent antifungal agents. A series of pyrazole-thiophene carboxamides were designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHI), a class of low-toxicity and highly active fungicides. sioc-journal.cn Preliminary bioassays of these compounds showed good antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn For instance, one derivative exhibited an EC50 value of 21.3 µmol/L against B. cinerea, comparable to the commercial fungicide thifluzamide. sioc-journal.cn

Studies on other derivatives revealed significant action against Aspergillus niger and Trichoderma viride. researchgate.net Pyrazole-thiophene conjugates with chloro substitutions showed excellent inhibition (MIC of 12.5-25.0 µg/mL) against Aspergillus niger, Aspergillus flavus, and Candida albicans. semanticscholar.org Similarly, pyrazolyl–thiazole derivatives of thiophene were effective against Aspergillus niger, Aspergillus oryzae, Rhizopus, and Candida albicans. rsc.org Research on compounds containing a benzothiazole (B30560) moiety found that a pyrazolo[1,5-a]pyrimidine (B1248293) derivative had the most potent in vitro antifungal activity, with MICs of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. nih.gov

Interactive Table: Antifungal Activity of Thiophene-Pyrazole Derivatives
Compound TypeFungal StrainActivity MeasurementResultReference
Pyrazole-Thiophene CarboxamideBotrytis cinereaEC5021.3 µmol/L sioc-journal.cn
Pyrazole-Thiophene CarboxamideRhizoctonia solaniEC5011.6 µmol/L sioc-journal.cn
Pyrazole-Thiophene CarboxamideFusarium graminearumEC5028.9 µmol/L sioc-journal.cn
Pyrazole-Thiophene ConjugateAspergillus nigerMIC12.5-25.0 µg/mL semanticscholar.org
Pyrazole-Thiophene ConjugateCandida albicansMIC25.0 µg/mL semanticscholar.org
Pyrazolo[1,5-a]pyrimidineAspergillus fumigatusMIC6.25 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidineFusarium oxysporumMIC6.25 µg/mL nih.gov
Chromene-Pyrazole-ThiopheneAspergillus nigerSignificant Activity- researchgate.net
Anti-tubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and thiophene-pyrazole hybrids have shown considerable promise in this area. acs.org A series of pyrazole-clubbed thiophene derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay. nih.gov One of the tested compounds emerged as a particularly promising anti-tubercular agent. nih.gov

Further studies on 1,3-diphenyl pyrazole hybrids revealed compounds with substantial antitubercular potential, exhibiting MIC values below 20 µM. indexcopernicus.comresearchgate.net In another investigation, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized, with one compound showing excellent activity against M. tuberculosis H37RV, with an MIC of 12.5 μg/mL and 99% inhibition. acs.org

Interactive Table: Anti-tubercular Activity of Pyrazole Derivatives
Compound TypeStrainActivity MeasurementResultReference
1,3-Diphenyl Pyrazole HybridsM. tuberculosisMIC< 20 µM indexcopernicus.comresearchgate.net
Pyrazolylpyrazoline-clubbed HybridM. tuberculosis H37RVMIC12.5 µg/mL acs.org
Pyrazolylpyrazoline-clubbed HybridM. tuberculosis H37RV% Inhibition99% acs.org
Pyrazole-clubbed ThiopheneM. tuberculosis H37RvPromising Activity- nih.gov

Anticancer Activity Research

The thiophene-pyrazole scaffold is a versatile pharmacophore known for its antitumor properties. rsc.orgnih.govresearchgate.net Derivatives have been synthesized and tested against a variety of human cancer cell lines, demonstrating significant cytotoxic effects.

A series of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole amide derivatives were evaluated against five human cancer cell lines: MCF7 (breast), MDA-MB-231 (breast), HeLa (cervical), Raji (lymphoma), and HL60 (leukemia). researchgate.net The compounds showed particular sensitivity against Raji and HL60 cells. researchgate.net One derivative, (4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone, had the highest growth inhibitory effect on Raji and HL60 cells, with GI50 values of 25.2 µM and 28.3 µM, respectively. researchgate.net

Similarly, thiophene-based N-phenyl pyrazolines were tested against cervical (HeLa), breast (T47D and 4T1), and colorectal (WiDr) cancer cell lines. japsonline.comjapsonline.com Another study investigated novel chalcone (B49325) derivatives of [3-(thiophen-2-yl)pyrazol-4-yl]chalcone, finding one compound to be particularly promising against lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cells. d-nb.info Its activity against A549 cells (IC50 = 27.7 µg/ml) was comparable to the reference drug doxorubicin (B1662922) (IC50 = 28.3 µg/ml). d-nb.info

Interactive Table: Anticancer Activity of Thiophene-Pyrazole Derivatives
CompoundCell LineCancer TypeActivity MeasurementResultReference
(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanoneRajiLymphomaGI5025.2 µM researchgate.net
(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanoneHL60LeukemiaGI5028.3 µM researchgate.net
[3-(Thiophen-2-yl)pyrazol-4-yl]chalcone derivativeA549Lung CarcinomaIC5027.7 µg/ml d-nb.info
[3-(Thiophen-2-yl)pyrazol-4-yl]chalcone derivativeHepG2Hepatocellular CarcinomaIC5026.6 µg/ml d-nb.info
Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Research into the anticancer mechanisms of pyrazole derivatives indicates that they often induce programmed cell death, or apoptosis. mdpi.com Studies on triple-negative breast cancer (TNBC) cells (MDA-MB-468) showed that pyrazole derivatives can induce dose- and time-dependent cell toxicity. nih.govwaocp.org The most active compound provoked apoptosis accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity. nih.govwaocp.org

Another novel pyrazole derivative, PTA-1, was also found to induce apoptosis at low micromolar concentrations in MDA-MB-231 TNBC cells. mdpi.com The mechanism was confirmed by observing the externalization of phosphatidylserine, activation of caspase-3/7, and detection of DNA fragmentation. mdpi.com Further studies on pyrazole analogues in MCF-7 breast cancer cells showed that they significantly increased the levels of the pro-apoptotic protein Bax and caspase 3, while decreasing the level of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of key apoptosis-regulating proteins underscores the pathway through which these compounds exert their cytotoxic effects. researchgate.net

Kinase Inhibition Profiles (e.g., Bruton Kinase)

The pyrazole scaffold is recognized as a privileged structure for designing kinase inhibitors, which are crucial in cancer therapy. nih.gov Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, has been a particular target. nih.gov While direct inhibition data for 4-(thiophen-3-yl)-1H-pyrazol-5-amine is limited, related structures have shown potent activity. For example, N,9-diphenyl-9H-purin-2-amine scaffolds, which share structural similarities, have been developed as BTK inhibitors, with some molecules inhibiting the kinase at concentrations around 10 nM. nih.gov One derivative with a 3-morpholin-4-ylpropoxy group was a highly effective BTK inhibitor with an IC50 value of 0.4 nM. nih.gov

Fragment-based screening has also identified cinnoline (B1195905) fragments, which can be part of a broader pyrazole-based inhibitor design, that bind to the ATP binding site of BTK. osti.gov The development of both covalent and non-covalent BTK inhibitors containing heterocyclic systems underscores the potential of pyrazole-based compounds in this therapeutic area. mdpi.com

Estrogen Receptor alpha (ERα) Binding and Modulation

Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor (ER), with notable selectivity for the alpha subtype (ERα). nih.gov This is significant for the treatment of ER-positive breast cancers. One compound, a propylpyrazole triol (PPT), binds to ERα with an affinity approximately 50% that of estradiol (B170435) and demonstrates a remarkable 410-fold binding preference for ERα over ERβ. nih.gov This compound acts as the first identified ERα-specific agonist, activating gene transcription exclusively through this subtype. nih.gov

Molecular modeling suggests that this selectivity arises from specific interactions between the pyrazole core and the C(4)-propyl group with regions of the receptor where ERα and ERβ have different amino acid residues. nih.gov Further research using a mutant G521T-ERα, which is unresponsive to the natural ligand estradiol, showed that it still responded well to the synthetic pyrazole agonist PPT. nih.gov This highlights the unique way pyrazole-based ligands can modulate ERα activity, providing a valuable tool for studying hormone resistance in cancer therapy. nih.gov

Tubulin Polymerization Inhibition Studies

The pyrazole and pyrazoline scaffolds are recognized for their role as anticancer agents, with a significant mechanism of action being the inhibition of tubulin polymerization. researchgate.net Derivatives featuring a thiophene moiety have been a particular focus of these investigations.

A series of pyrazoline derivatives bearing both thiophene and 3,4,5-trimethoxy phenyl groups were synthesized and evaluated for their ability to inhibit tubulin polymerization. researchgate.netnih.gov A majority of these compounds demonstrated potent inhibitory activity. nih.gov The leading compound from this series, designated 3q, showed strong anti-proliferative effects on cancer cell lines and was comparable to the well-known tubulin inhibitor, Colchicine (B1669291), in its ability to inhibit tubulin polymerization, while exhibiting lower toxicity. researchgate.netnih.gov Further studies on pyrazole-linked arylcinnamides revealed that certain compounds could significantly depolymerize tubulin, with IC₅₀ values around 1.5 μM, and induce cell cycle arrest in the G2/M phase. mdpi.com The binding of these types of compounds is often localized to the colchicine binding site on tubulin. researchgate.netmdpi.com

Pyrrole-based carboxamides, which share some structural similarities with pyrazole derivatives, have also been identified as novel tubulin inhibitors that target the colchicine-binding site. nih.gov These compounds were found to effectively inhibit tubulin polymerization, disrupt the microtubule network, and induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov

Compound ClassKey FindingsReference CompoundIC₅₀ (Tubulin Polymerization)Reference
Thiophene-Pyrazoline DerivativesPotent inhibition of tubulin polymerization, comparable to colchicine.Compound 3qNot specified, but comparable to Colchicine nih.gov, researchgate.net
Pyrazole-linked ArylcinnamidesSignificant tubulin depolymerization and G2/M cell cycle arrest.Compound St. 13~1.5 µM mdpi.com
Pyrrole-Based CarboxamidesEffective tubulin polymerization inhibition and microtubule network disruption.CA-61, CA-84Not specified nih.gov

Antiviral Activity Research

The pyrazole scaffold is a key component in a variety of compounds exhibiting significant antiviral properties. nih.gov Research has explored the efficacy of pyrazole derivatives against several viruses.

In one study, a series of 4-substituted pyrazole derivatives were synthesized and tested for their antiviral efficacy against the Newcastle disease virus (NDV). nih.gov The evaluation was based on their ability to inhibit virus-induced haemagglutination. nih.gov Another area of research has focused on pyrazole derivatives containing a hydroxyquinoline scaffold, which have demonstrated activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds were shown to attenuate viral replication through multiple modes of action. rsc.org

Other Emerging Biological Activities (e.g., Antioxidant, Antileishmanial, Enzyme Inhibition)

Beyond anticancer and antiviral research, derivatives of this compound have been investigated for a range of other biological effects.

Antioxidant Activity: The synthesis of novel compounds containing pyrazole and triazole moieties has been explored for potential antioxidant activity. nih.gov Glutathione (GSH), a major antioxidant in organisms, is crucial for protecting cells from oxidative damage, and its metabolic pathways are a target for therapeutic intervention. researchgate.net Studies on 5-(thiophen-3-ylmethyl)-4R-1,2,4-triazole-3-thiol derivatives have been conducted to evaluate their antioxidant properties in vitro. zsmu.edu.ua

Antileishmanial Activity: Leishmaniasis is a neglected tropical disease for which new therapeutic agents are needed. nih.gov A series of substituted 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles were synthesized and showed promising in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov The most effective compounds were evaluated for their cytotoxicity on murine cells to determine their selectivity index. nih.gov

Enzyme Inhibition: The aminopyrazole scaffold is present in numerous compounds designed as kinase inhibitors. mdpi.com

VEGFR2 Inhibition: In a study focused on tubulin polymerization inhibitors, one pyrazoline derivative with a thiophene moiety was also found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.netnih.gov

p38 MAPK, EGFR, and BTK Inhibition: A review of 5-aminopyrazoles in medicinal chemistry highlights their use as inhibitors of various kinases. mdpi.com For instance, certain derivatives have been developed as highly selective inhibitors of p38 MAP kinase. mdpi.com Docking studies have suggested that other pyrazole derivatives could target the Epidermal Growth Factor Receptor (EGFR). mdpi.com Furthermore, Pirtobrutinib, a 5-aminopyrazole derivative, is an approved reversible inhibitor of Bruton's Tyrosine Kinase (BTK). mdpi.com

Casein Kinase 1δ/ε (CK1δ/ε) Inhibition: A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated against a panel of protein kinases. Two compounds from this series were identified as inhibitors of CK1δ/ε, which are relevant targets in neurodegenerative disorders and cancer. nih.gov

Biological ActivityCompound Class / DerivativeTarget Organism/EnzymeKey FindingsReference
Antileishmanial5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazolesLeishmania amazonensisPromising activity against promastigotes and amastigotes. nih.gov
Enzyme InhibitionThiophene-Pyrazoline derivativeVEGFR2Occasional inhibitory potency was introduced. nih.gov, researchgate.net
Enzyme InhibitionN-(1H-pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ/εIdentified as selective inhibitors. nih.gov
Enzyme Inhibition5-Aminopyrazole derivativesp38MAPK, EGFR, BTKAct as potent and selective kinase inhibitors. mdpi.com

Mechanistic Investigations of Biological Effects

Understanding the mechanisms through which this compound and its related compounds exert their biological effects is crucial for their development as therapeutic agents.

Identification of Specific Molecular Targets (Enzymes, Receptors, Signaling Pathways)

Research has identified several specific molecular targets for this class of compounds.

Tubulin: As previously noted, tubulin is a primary target, with pyrazole derivatives binding to the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netnih.govmdpi.com

Kinases: Various kinases have been identified as targets. These include VEGFR2, a key receptor in angiogenesis, and p38 MAPK, which is involved in cellular stress responses. nih.govmdpi.com Other targeted kinases include EGFR, BTK, and CK1δ/ε, all of which play critical roles in cell signaling, proliferation, and survival. mdpi.comnih.gov

Cellular Pathway Modulation Studies

The interaction of pyrazole derivatives with their molecular targets leads to the modulation of various cellular pathways.

Cell Cycle Arrest: A common outcome of tubulin inhibition by these compounds is the arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov Flow cytometry assays have confirmed this effect, which precedes the induction of apoptosis. researchgate.netnih.gov

Apoptosis Induction: Following cell cycle arrest, these compounds have been shown to induce apoptosis. Mechanistic studies revealed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, confirming a pro-apoptotic mechanism. mdpi.com

Signaling Pathway Interference: Studies have demonstrated that aminopyrazole derivatives can interfere with the p38MAPK and VEGFR-2 signaling pathways, which are crucial for cancer cell proliferation and angiogenesis. mdpi.com

Molecular Interactions with Biomolecules (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular modeling and docking studies have provided insights into the specific interactions between pyrazole derivatives and their biological targets.

Tubulin Interactions: Docking simulations have visualized the binding patterns of thiophene-containing pyrazoline derivatives within the colchicine binding site of tubulin, elucidating the molecular basis for their polymerization inhibition. researchgate.netnih.gov

Kinase Interactions: For kinase inhibition, specific molecular interactions are key. Docking studies of N-(1H-pyrazol-3-yl)quinazolin-4-amines revealed key interactions with amino acid residues within the ATP binding site of CK1δ. nih.gov Similarly, for EGFR inhibition, modeling suggested the formation of two hydrogen bonds between the oxime functionality of a pyrazole derivative and the amino acid residues Thr830A and Asp831A. mdpi.com Computational analysis using Density Functional Theory (DFT) on pyrazole derivatives has also been used to predict molecular electrostatic potential, indicating that amide and nitro groups can be centers for electrophilic attacks, which is crucial for binding interactions. nih.gov

Advanced Synthetic Transformations and Derivatization of the 4 Thiophen 3 Yl 1h Pyrazol 5 Amine Core

Functionalization at Pyrazole (B372694) Nitrogen Atoms (N1, N2)

The pyrazole ring of 4-(thiophen-3-yl)-1H-pyrazol-5-amine exists in tautomeric forms, which influences the outcome of substitution reactions at the ring nitrogen atoms. nih.gov The N1 position features a pyrrole-like nitrogen, which is generally acidic, while the N2 position contains a pyridine-like nitrogen that is basic. nih.gov Functionalization, typically through alkylation or arylation, is a key strategy to modulate the electronic properties of the ring and to control the regioselectivity of subsequent reactions.

Substitution on the pyrazole ring can significantly influence the properties of the molecule. For instance, the presence of electron-donating groups can increase the acidity of the pyrrole-like NH group. nih.gov The choice of whether to functionalize the N1 or N2 position is critical, as it dictates the potential for further cyclization. For example, when the N1 position is substituted (e.g., with an aryl or alkyl group), cyclization reactions involving the C4 position and the exocyclic amino group are favored, leading to specific isomers. Conversely, an unsubstituted N1-H allows for alternative reaction pathways. beilstein-journals.org

In practice, N-alkylation can be achieved by reacting the pyrazole core with various alkylating agents, such as alkyl halides (e.g., methyl iodide, propargyl bromide) or phenacyl bromide, often in a solvent like DMF. nih.gov These modifications are fundamental for creating precursors for more complex fused systems and for exploring structure-activity relationships in drug design.

Table 1: Examples of Reagents for Pyrazole N-Functionalization

Reagent Class Specific Example Purpose Reference
Alkyl Halides Methyl Iodide N-Alkylation nih.gov
Propargyl Bromide N-Alkylation with alkyne handle nih.gov
Acyl Chlorides Acetyl Chloride N-Acylation clockss.org

Modifications and Substitutions on the Thiophene (B33073) Ring

The thiophene ring attached at the C4 position of the pyrazole core offers another site for synthetic modification, enabling the introduction of diverse substituents to fine-tune the molecule's properties. Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling. researchgate.net

A common strategy for functionalizing the thiophene ring involves initial halogenation, such as bromination, followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose. For instance, a bromo-thiophene derivative can be coupled with a wide range of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base like tripotassium phosphate (B84403) (K₃PO₄). mdpi.com, nih.gov This method allows for the synthesis of a library of derivatives with varied electronic and steric properties on the thiophene moiety, achieving moderate to good yields (66–81%). nih.gov

Furthermore, direct C-H functionalization techniques are emerging as efficient methods for modifying thiophene rings without the need for pre-functionalization, offering a more atom-economical approach to derivatization.

Derivatization of the Amino Group (e.g., Amidation, Cyclization)

The exocyclic 5-amino group is a primary nucleophilic center and a key handle for derivatization. Its reactions, particularly amidation and subsequent cyclizations, are fundamental to building more complex molecular architectures. mdpi.com

Amidation is typically achieved by reacting the 5-aminopyrazole with carboxylic acids or their activated derivatives (e.g., acyl chlorides). Various coupling agents can be employed to facilitate this reaction. One approach involves reacting a thiophene carboxylic acid with the aminopyrazole using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another method utilizes titanium tetrachloride (TiCl₄) with pyridine (B92270) as a base. nih.gov

A significant challenge in these reactions is the competition between acylation at the exocyclic amino group and the N1 position of the pyrazole ring. nih.gov To ensure selective amidation at the amino group, the pyrazole nitrogen can be protected, for example, with a tert-butoxycarbonyl (BOC) group. nih.gov After successful amidation, the protecting group can be removed. The resulting amides are often stable intermediates that can be isolated or used directly in subsequent cyclization steps to form fused heterocyclic systems.

Table 2: Methodologies for Amide Synthesis from 5-Aminopyrazoles

Reagents Solvent Yield Notes Reference
Carboxylic Acid, TiCl₄, Pyridine Pyridine 12% Low yield observed for a specific substrate nih.gov
Carboxylic Acid, DCC, DMAP Dichloromethane 68% Direct amidation without N-protection nih.gov

Construction of Fused Polyheterocyclic Systems

The this compound core is an exceptional precursor for synthesizing a wide array of fused polyheterocyclic systems. The strategic combination of the amino group and the adjacent ring atoms allows for annulation reactions with various bielectrophilic reagents, leading to therapeutically relevant scaffolds like pyrazolopyrimidines, pyrazolopyridazines, and others. beilstein-journals.orgnih.govnih.gov

Pyrazolo[3,4-d]pyrimidines : This is one of the most studied fused systems derived from 5-aminopyrazoles. A common synthetic route involves the cyclocondensation of the aminopyrazole with various 1,3-dielectrophiles. For example, reacting an ortho-amino ester of pyrazole with aliphatic or aromatic nitriles under acidic or microwave-assisted basic conditions yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov These structures are bioisosteres of purines and are found in numerous biologically active molecules. nih.govnist.gov

Pyrazolo[3,4-d]thiazoles : The fusion of a thiazole (B1198619) ring to the pyrazole core can be achieved through several methods. One approach involves the annulation of a thiazole ring onto a pre-existing pyrazole. bohrium.com For example, substituted dihydro-1H-pyrazolo[3,4-d]thiazoles can be synthesized from the condensation of 5-dimethylaminomethylene-thiazolidine-4-thiones with hydrazine (B178648) derivatives. researchgate.net

Pyrazolo-fused Pyridazines and Pyrazines : Novel methods for constructing dipyrazole-fused pyridazines and pyrazines have been developed, such as the copper-promoted chemoselective dimerization of 5-aminopyrazoles. nih.govmdpi.com This reaction proceeds via the direct coupling of C-H/N-H or C-H/C-H bonds and can be switched to produce either the pyridazine (B1198779) or pyrazine (B50134) core. nih.govmdpi.com Pyrazolo[3,4-c]pyridazines have also been synthesized via cyclization of pyridazine-thiones with hydrazine hydrate. researchgate.net

Pyrazolo-fused Pyridines and Naphthyridines : Pyrazolo[3,4-b]pyridines are frequently synthesized through multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a β-diketone or cyclic ketone. beilstein-journals.orgnih.gov Additionally, various pyrazolo-fused naphthyridines, such as benzo[c]pyrazolo nih.govrsc.orgnaphthyridines and pyrazolo[4,5-c] beilstein-journals.orgresearchgate.netnaphthyridines, have been synthesized, often through regioselective multicomponent strategies. rsc.orgnih.gov

Pyrazolo-fused Pyrroles and other Systems : The versatility of the aminopyrazole synthon extends to other fused systems. For instance, reacting 5-aminopyrazole derivatives can lead to the formation of pyrazolo[1,5-a] beilstein-journals.orgbeilstein-journals.orgmdpi.comtriazines and pyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazines. mdpi.com The synthesis of pyrrolo[2,3-b]pyridines from related aminopyridine precursors demonstrates the potential for forming five-membered rings fused to the azole core. nih.gov

Table 3: Synthesis of Fused Heterocycles from Aminopyrazole Precursors

Fused System Typical Reagents Key Features References
Pyrazolo[3,4-d]pyrimidine Nitriles, β-Ketoesters Purine analogs, high biological relevance beilstein-journals.orgnih.govnih.gov
Pyrazolo[3,4-d]thiazole Thiazolidinone derivatives, Hydrazines Annulation of a thiazole ring bohrium.comresearchgate.net
Pyrazolo-fused Pyridazine Copper catalyst (dimerization) Switchable synthesis from 5-aminopyrazoles nih.govmdpi.com
Pyrazolo[3,4-b]pyridine Aldehydes, β-Diketones Multicomponent reactions, high efficiency beilstein-journals.orgnih.gov

Regioselective Synthesis and Control of Isomeric Products

A critical aspect of synthesis involving the this compound core is controlling regioselectivity. Due to the multiple reactive sites, different isomeric products can often form from the same set of reactants under varying conditions.

A classic example of this challenge is the reaction of 5-aminopyrazoles with enaminones or β-diketones. beilstein-journals.org When the N1 position of the pyrazole is unsubstituted (R=H), the reaction can proceed through condensation at N1, leading to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) isomer. However, if the N1 position is already substituted (e.g., R=Ph), the reaction is directed through the C4 position, resulting in the regioselective formation of the desired pyrazolo[3,4-b]pyridine. beilstein-journals.org This demonstrates how pre-functionalization of the pyrazole nitrogen is a key strategy for directing the outcome of cyclization reactions.

Another example of regiochemical control is observed in the Pictet-Spengler-type cyclization of 4-aryl-5-aminopyrazoles with various aldehydes. The structure of the resulting product can vary significantly depending on the aldehyde used. While many aromatic aldehydes lead to the expected fused pyrazolo[3,4-c]isoquinolines, certain heterocyclic aldehydes can either fail to cyclize or cause the elimination of the heteroaryl fragment, leading to an entirely different product. worktribe.comresearchgate.net

Controlling the site of acylation (exocyclic amino group vs. ring nitrogen) through the use of protecting groups, as discussed in section 7.3, is another vital tactic for achieving regioselective synthesis. nih.gov These examples underscore the importance of carefully selecting substrates, protecting groups, and reaction conditions to navigate the complex reactivity of the aminopyrazole scaffold and achieve the desired isomeric product.

Table 4: Summary of Regioselective Control Strategies

Reaction Type Competing Isomers/Products Control Strategy Reference
Cyclocondensation with 1,3-Dielectrophiles Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine Substitution at the N1 position of the pyrazole ring beilstein-journals.org
Pictet-Spengler type Cyclization Fused isoquinoline (B145761) vs. Azomethine vs. Elimination product Choice of aldehyde substrate and reaction conditions worktribe.comresearchgate.net

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-(thiophen-3-yl)-1H-pyrazol-5-amine and its analogs is expected to align with the principles of green chemistry, aiming to reduce environmental impact by minimizing hazardous waste and energy consumption. nih.govsci-hub.se Research will likely focus on developing more efficient, atom-economical, and environmentally benign methodologies. sci-hub.senih.gov

Key areas of exploration include:

Multicomponent Reactions (MCRs): These one-pot reactions, which combine multiple starting materials in a single step, are highly efficient for building complex molecules like pyrazole (B372694) derivatives. nih.gov Future work could adapt MCRs for the specific, sustainable synthesis of this compound.

Advanced Catalysis: The use of novel catalysts is a promising avenue. This includes nano-catalysts, such as zinc oxide or cobalt oxide, which can facilitate reactions with high yields in short timeframes. pharmacognosyjournal.netpharmacophorejournal.com

Green Energy Sources: Alternative energy sources like microwave irradiation and ultrasonication are being increasingly used to drive chemical reactions. nih.gov These methods often lead to significantly reduced reaction times and increased product yields compared to conventional heating. nih.govpharmacophorejournal.com For instance, a microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives in an eco-friendly water-ethanol solvent has been demonstrated to be highly effective. nih.gov

Eco-Friendly Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or solvent-free reaction conditions is a critical goal. sci-hub.senih.gov An environmentally friendly procedure for synthesizing 1-tert-butyl-3-methyl-1H-pyrazole-5-amine has been developed using no organic solvent, showcasing a sustainable path forward. orgsyn.org

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives
MethodConditionsReaction TimeYieldReference
Conventional Heating80 °C1.4 hours80% nih.gov
Microwave Irradiation-25 minutes88% nih.gov
Ultrasonic IrradiationWater medium, catalyst-freeNot specifiedExcellent nih.gov

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

While the broad biological potential of pyrazoles is well-documented, the precise molecular and cellular mechanisms of action for this compound remain to be fully elucidated. cancer.govnih.gov Future research must delve into how this compound and its derivatives interact with biological systems to exert their effects.

Key research objectives should include:

Target Identification: Identifying the specific enzymes, receptors, or signaling pathways that the compound modulates. Pyrazole derivatives are known to interact with a variety of targets, including tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Binding Site Analysis: Characterizing the interactions at the atomic level. For example, studies on related compounds have shown that specific substitutions on the thiophene (B33073) ring can enhance binding potency to protein targets through key interactions with amino acid residues like Tryptophan 76. acs.org

Cellular Pathway Modulation: Understanding how these molecular interactions translate into cellular responses, such as the induction of apoptosis (programmed cell death), cell cycle arrest, or inhibition of inflammatory pathways. nih.govnih.gov The combination of thiophene with pyrazole and thiazole (B1198619) rings has been shown to create hybrid molecules with enhanced biological activities. nih.gov

Rational Design and Synthesis of Highly Potent and Selective Analogues Based on Advanced SAR

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For this compound, future research will involve the systematic modification of its chemical structure to enhance potency and selectivity for specific biological targets. nih.govscispace.com

The rational design process will focus on:

Scaffold Modification: Exploring how substitutions at different positions on both the pyrazole and thiophene rings affect biological activity. nih.govnih.gov SAR studies on similar pyrazole-based compounds have shown that even minor changes, such as adding specific groups to the pyrazole ring, can significantly improve efficacy and selectivity. mdpi.comnih.govnih.gov

Improving Pharmacokinetics: Designing analogs with better absorption, distribution, metabolism, and excretion (ADME) properties to improve their drug-like characteristics.

Dual-Target Inhibition: Creating hybrid molecules that can simultaneously inhibit multiple targets, which can be a powerful strategy for treating complex diseases like cancer. nih.gov For instance, some pyrazole derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2. nih.govmdpi.com

Application of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry has become an essential tool in modern drug discovery, offering cost-effective and efficient ways to predict the properties of new molecules before their synthesis. eurasianjournals.com Future studies on this compound will heavily rely on these methods.

Advanced computational approaches will include:

Molecular Docking: Simulating the binding of the compound and its designed analogs into the active site of biological targets to predict binding affinity and orientation. eurasianjournals.comnih.gov This helps in understanding the key interactions responsible for biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: Exploring the dynamic behavior and conformational changes of the compound when interacting with its target protein over time, providing a more realistic model of the biological environment. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models, such as 3D-QSAR, that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov

Table 2: Computational Tools in Pyrazole Drug Design
Computational MethodApplicationAnticipated OutcomeReference
Molecular DockingPredict binding modes and affinity to biological targets.Identification of key interactions; prioritization of candidates. eurasianjournals.comnih.gov
Molecular Dynamics (MD)Explore dynamic behavior and conformational space.Understanding of complex stability and binding pathways. eurasianjournals.com
3D-QSAR (CoMFA/CoMSIA)Relate 3D structural properties to biological activity.Predictive models for designing potent inhibitors. nih.gov
Density Functional Theory (DFT)Provide insights into electronic structure and properties.Understanding of molecular reactivity and stability. eurasianjournals.comnih.gov

Potential for Development of New Therapeutic Modalities

The pyrazole scaffold is present in numerous approved drugs and is a cornerstone of many drug discovery programs. mdpi.com Given the wide spectrum of biological activities associated with pyrazole derivatives, this compound holds promise for the development of new treatments for various diseases. cancer.govresearchgate.net

Potential therapeutic applications to be explored include:

Anticancer Agents: Pyrazole derivatives have shown significant potential as anticancer drugs by targeting various cancer-related proteins like kinases (e.g., FLT3, CDK, PI3K) and tubulin. nih.govnih.govmdpi.commdpi.com Analogs of this compound could be developed as potent and selective inhibitors for cancer therapy. mdpi.comnih.gov

Anti-inflammatory Drugs: The pyrazole structure is central to several anti-inflammatory drugs. Future research could investigate the potential of this compound and its derivatives as selective COX-2 inhibitors for treating inflammation with fewer side effects than traditional NSAIDs. researchgate.netnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. The biological activities of pyrazoles extend to antibacterial and antifungal effects, making this a viable area of investigation. cancer.govnih.govresearchgate.net

Exploration of Non-Biological Applications (e.g., Fluorescent Probes, Materials Science)

Beyond medicine, the unique chemical and physical properties of pyrazole derivatives suggest they could have valuable applications in other scientific fields.

Future non-biological research could focus on:

Fluorescent Probes: Certain pyrazole and pyrazoline derivatives exhibit fluorescence. mdpi.comnih.gov This property could be harnessed to develop novel fluorescent probes for detecting specific ions or biomolecules. For example, a pyrazoline-based probe has been successfully designed to selectively detect thiols in living cells. nih.gov

Materials Science: Pyrazole-containing compounds have been investigated for their potential use in creating new materials with specific properties, such as semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). mdpi.comevitachem.com The incorporation of a thiophene ring, known for its electronic properties, could lead to novel materials with unique optical or electronic characteristics. nih.gov

Agricultural Chemistry: Some heterocyclic compounds are used as agrochemicals for pest control or as plant growth regulators. evitachem.com This represents another potential, though less explored, avenue for the application of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(thiophen-3-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of substituted hydrazides or thiourea precursors. For example:

  • Cyclization of hydrazides using POCl₃ at 120°C yields pyrazole frameworks with ~70–85% efficiency .
  • Microwave-assisted synthesis (e.g., 150 W, 10 min) improves reaction kinetics and purity by reducing side products .
    • Key Variables : Temperature (>100°C), solvent choice (DMF or solvent-free conditions), and catalyst (e.g., NaOH for nucleophilic substitution) .

Q. How can spectroscopic techniques (IR, NMR, X-ray) confirm the structural integrity of this compound?

  • IR : Confirm NH₂ (3350–3200 cm⁻¹) and thiophene C–S (700–600 cm⁻¹) stretches .
  • ¹H NMR : Pyrazole protons appear as doublets (δ 7.2–8.1 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., N–C–S = 112.1°) and confirms regiochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for pyrazole-thiophene hybrids (e.g., antimicrobial vs. cytotoxic results)?

  • Approach :

  • Dose-response profiling : Compare IC₅₀ values across bacterial strains (e.g., S. aureus vs. E. coli) to identify selectivity .
  • SAR analysis : Modify substituents (e.g., electron-withdrawing groups on thiophene) to reduce off-target effects .
    • Example : Derivatives with 4-methoxy substituents show 2–3× higher antitubercular activity (MIC = 0.5 µg/mL) but increased cytotoxicity in HepG2 cells .

Q. How does computational modeling (DFT, molecular docking) predict the interaction of this compound with biological targets?

  • Methods :

  • DFT : Optimize geometry using B3LYP/6-31G* basis sets; calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess reactivity .
  • Docking (AutoDock Vina) : Simulate binding to M. tuberculosis enoyl-ACP reductase (binding energy = −9.2 kcal/mol) .
    • Validation : Correlate docking scores with experimental MIC values (R² = 0.87) .

Q. What experimental and analytical methods address challenges in scaling up pyrazole-thiophene synthesis?

  • Scale-up Issues :

  • Byproduct formation : Monitor via HPLC; optimize stoichiometry (e.g., 1.2:1 hydrazide:POCl₃ ratio) .
  • Purification : Use silica gel chromatography (hexane:EtOAc = 3:1) or recrystallization (ethanol/water) to isolate >95% pure product .
    • Process Analytics : In-line FTIR tracks reaction progress; GC-MS identifies volatile impurities .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for reproducibility and reduced reaction times .
  • Use X-ray crystallography to resolve regiochemical ambiguities in substituted pyrazoles .
  • Combine in vitro bioassays with DFT-based SAR models to optimize target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.